2-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetic acid
2-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetic acid
Brand Name:
Vulcanchem
CAS No.:
17745-06-1
VCID:
VC21027835
InChI:
InChI=1S/C15H11ClN2O2/c16-11-6-4-10(5-7-11)15-12(9-14(19)20)18-8-2-1-3-13(18)17-15/h1-8H,9H2,(H,19,20)
SMILES:
C1=CC2=NC(=C(N2C=C1)CC(=O)O)C3=CC=C(C=C3)Cl
Molecular Formula:
C15H11ClN2O2
Molecular Weight:
286.71 g/mol
2-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetic acid
CAS No.: 17745-06-1
Cat. No.: VC21027835
Molecular Formula: C15H11ClN2O2
Molecular Weight: 286.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17745-06-1 |
|---|---|
| Molecular Formula | C15H11ClN2O2 |
| Molecular Weight | 286.71 g/mol |
| IUPAC Name | 2-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid |
| Standard InChI | InChI=1S/C15H11ClN2O2/c16-11-6-4-10(5-7-11)15-12(9-14(19)20)18-8-2-1-3-13(18)17-15/h1-8H,9H2,(H,19,20) |
| Standard InChI Key | ZPHLXYYPDRCBMG-UHFFFAOYSA-N |
| SMILES | C1=CC2=NC(=C(N2C=C1)CC(=O)O)C3=CC=C(C=C3)Cl |
| Canonical SMILES | C1=CC2=NC(=C(N2C=C1)CC(=O)O)C3=CC=C(C=C3)Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator